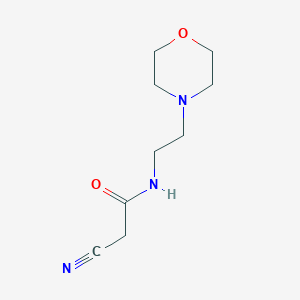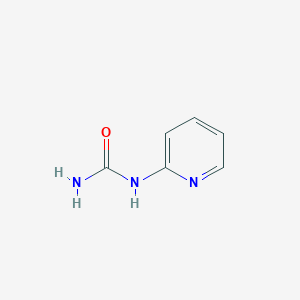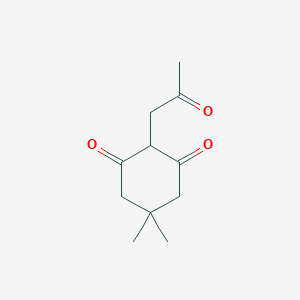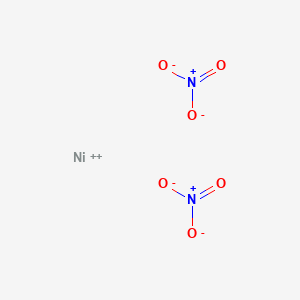
Neon-20
描述
Neon-20, is one of the three stable isotopes of the element neon. Neon is a noble gas with the atomic number 10 and is represented by the symbol Ne. This compound constitutes approximately 90.48% of the naturally occurring neon isotopes . It is a colorless, odorless, and inert gas under standard conditions and is known for its lack of chemical reactivity .
科学研究应用
Neon-20 has several important applications in scientific research and industry:
Cryogenics: Neon is used as a cryogenic refrigerant due to its low boiling point.
Lighting: this compound is used in neon signs and high-voltage indicators.
Isotopic Tracers: this compound can be used as an isotopic tracer in geological and environmental studies to understand processes such as groundwater movement and atmospheric circulation.
作用机制
Target of Action
Neon-20, also known as NEON20 or Neon, isotope of mass 20, is a stable isotope of neon with 10 protons and 10 neutrons . The primary target of this compound is the nuclear state of neon . Researchers have used alpha particle inelastic scattering to show that the theorized “5α condensed state” does exist in this compound . This state may help us obtain a better understanding of the low-density nucleon many-body systems .
Mode of Action
This compound interacts with its targets through a process known as alpha particle inelastic scattering . This process has shown that the theorized “5α condensed state” does exist in this compound . In this state, the 10 protons and 10 neutrons are grouped into five alpha particles in the lowest-energy orbit .
Biochemical Pathways
Its nuclear properties and interactions provide valuable insights into nuclear physics and the nature of low-density nuclear matter .
Result of Action
The interaction of this compound with its targets results in the formation of a unique nuclear state known as the "5α condensed state" . This state provides a unique window into the world of nuclear physics, offering insights into the nature of low-density nuclear matter that exists on the surface of neutron stars .
Action Environment
The action of this compound is influenced by the environment in which it is studied. For instance, the alpha particle inelastic scattering experiments used to study this compound require specific conditions, including the use of an isotopically enriched this compound gas target system with an ultra-thin gas-sealing window made of SiNx . The results of these experiments can be influenced by factors such as the quality of the beam provided by the cyclotrons .
准备方法
Synthetic Routes and Reaction Conditions: Neon-20 is not typically synthesized in a laboratory setting due to its natural abundance. it can be separated from other isotopes of neon through methods such as fractional distillation of liquid air . This process involves cooling air to very low temperatures to liquefy it and then gradually warming it to separate the different components based on their boiling points.
Industrial Production Methods: Industrially, neon is produced as a by-product of the liquefaction of air. The air is first cooled to a liquid state, and then neon is separated from other gases through fractional distillation. This method is efficient due to the distinct boiling points of the gases involved .
化学反应分析
Neon-20, like other noble gases, is chemically inert and does not readily form compounds under normal conditions . It does not undergo typical chemical reactions such as oxidation, reduction, or substitution. The lack of reactivity is due to its complete valence electron shell, which makes it stable and unlikely to participate in chemical bonding .
相似化合物的比较
Helium-4: Another noble gas isotope used in cryogenics and as a coolant in nuclear reactors.
Argon-40: Used in lighting and as an inert gas shield for arc welding.
Krypton-84: Used in lighting and in some types of photographic flashes.
Neon-20’s unique properties and applications make it a valuable isotope in various scientific and industrial fields.
属性
IUPAC Name |
neon-20 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ne/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAOGPIIYCISHV-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ne] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[20Ne] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ne | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930611 | |
| Record name | (~20~Ne)Neon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
19.99244018 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13981-34-5 | |
| Record name | Neon-20 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13981-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neon, isotope of mass 20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~20~Ne)Neon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Neon-20 contribute to our understanding of the early universe?
A1: The ratio of this compound to other noble gases, particularly Argon-36, found in meteorites and planetary atmospheres provides crucial insights into the conditions present during the formation of the solar system. [, ] These ratios suggest that planetary matter condensed over a wide range of temperatures within the solar nebula. []
Q2: What can the presence of this compound in lunar samples tell us about the Moon's history?
A2: The detection of this compound in lunar samples collected during the Apollo missions, along with other noble gases like Helium-4 and Argon-40, reveals valuable information about the Moon's atmosphere and its interaction with the solar wind. [, ] Analysis suggests that the lunar exosphere is primarily composed of Helium-4 delivered by the solar wind. [] The presence of this compound further strengthens our understanding of the solar wind's influence on the lunar environment. []
Q3: What is the significance of the anomalous Argon isotopic composition found in the Venus atmosphere?
A3: Measurements from the Venera probes revealed an unusual abundance of Argon-40 relative to Argon-36 in the Venusian atmosphere compared to Earth's. [] This discrepancy suggests distinct evolutionary paths for the two planets and provides clues about atmospheric escape processes over billions of years.
Q4: How does the study of this compound isotope shifts in laser transitions contribute to atomic physics?
A4: Measuring the isotope shift, the difference in frequency of a specific atomic transition between isotopes, in this compound laser transitions provides valuable information about the atomic nucleus and its structure. [] For example, the 543.3 nm laser transition of this compound exhibits an isotope shift of 1.00±0.05 GHz compared to Neon-22, revealing the influence of specific mass effects on atomic transitions. []
Q5: How is this compound utilized in heavy-ion research?
A5: this compound ions, accelerated to high energies, are valuable tools in nuclear physics research. They are used to study nuclear reactions, fragmentation processes, and energy deposition mechanisms. [, , , , ] Experiments examining the interaction of this compound beams with water, a tissue-equivalent material, provide critical data for understanding the biological effects of heavy-ion radiation and its potential applications in cancer therapy. [, , ]
Q6: What did the study on this compound and X-ray-induced mammary carcinogenesis in rats reveal?
A6: Research using female rats to investigate the carcinogenic potential of this compound ions and X-rays highlighted the importance of understanding the risks associated with heavy-ion irradiation, particularly for sensitive tissues like breast tissue. [] The study aimed to determine if the use of this compound ions in medical imaging could increase the risk of breast cancer development. []
Q7: How do analytical techniques help in characterizing the effects of this compound radiation?
A7: Various analytical methods, such as mass spectrometry and time-of-flight techniques, are crucial in characterizing the fragmentation patterns of this compound beams after they interact with matter. [, ] These techniques provide essential data for developing accurate theoretical models of this compound beam propagation and interaction with biological systems. [, ]
Q8: How is this compound employed in isotope enrichment technologies?
A8: this compound, being the more abundant isotope of Neon, can be enriched from natural Neon using various techniques, including thermoacoustic separation. [] This enrichment process finds applications in diverse fields, including lighting, lasers, and scientific research requiring isotopically pure this compound.
Q9: What role does this compound play in geological and environmental studies?
A9: Neon isotopes, including this compound, are used as tracers in geological and environmental studies to understand fluid flow, groundwater recharge rates, and gas exchange processes. [, ] Their inert nature makes them valuable for tracking the origin and movement of fluids in various geological formations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)











